molecular formula C10H5ClN2O B8599758 3-Chloro-5-isocyanatoisoquinoline

3-Chloro-5-isocyanatoisoquinoline

Cat. No.: B8599758
M. Wt: 204.61 g/mol
InChI Key: RNCJHXICOPEMIX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Chloro-5-isocyanatoisoquinoline (CAS 581813-06-1) is a halogenated isoquinoline derivative featuring a chlorine substituent at position 3 and a reactive isocyanate group (-NCO) at position 4. Its molecular formula is C₁₀H₅ClN₂O, with a molecular weight of 204.61 g/mol. The isocyanate group confers high reactivity, enabling participation in nucleophilic addition and cycloaddition reactions, making it valuable in pharmaceutical and agrochemical synthesis . This compound is structurally distinct due to the combination of electron-withdrawing chlorine and the electrophilic isocyanate group, which influences its chemical behavior and applications in cross-coupling reactions and polymer chemistry.

Properties

Molecular Formula

C10H5ClN2O

Molecular Weight

204.61 g/mol

IUPAC Name

3-chloro-5-isocyanatoisoquinoline

InChI

InChI=1S/C10H5ClN2O/c11-10-4-8-7(5-12-10)2-1-3-9(8)13-6-14/h1-5H

InChI Key

RNCJHXICOPEMIX-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=CN=C(C=C2C(=C1)N=C=O)Cl

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The following table summarizes key structural and functional differences between 3-Chloro-5-isocyanatoisoquinoline and related isoquinoline derivatives:

Compound Name Molecular Formula Substituents (Positions) Functional Groups CAS Number Key Properties/Applications
This compound C₁₀H₅ClN₂O Cl (3), -NCO (5) Isocyanate, Chlorine 581813-06-1 High reactivity for polymer synthesis
3-Chloro-5-methoxyisoquinoline C₁₀H₈ClNO Cl (3), -OCH₃ (5) Methoxy, Chlorine 1691715-12-4 Electron-donating methoxy enhances stability
5-Chloroisoquinoline C₉H₆ClN Cl (5) Chlorine 607-65-2 Intermediate in heterocyclic synthesis
5-Chloroisoquinoline-3-carboxylic acid C₁₀H₆ClNO₂ Cl (5), -COOH (3) Carboxylic acid, Chlorine 1381949-77-4 Chelating agent; drug precursor
5-Chloro-1,2,3,4-tetrahydroisoquinoline C₉H₁₀ClN Cl (5), saturated ring Chlorine, Amine 73075-43-1 Reduced aromaticity; CNS drug target

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